3,4-Dihydroisoquinolin-7-amine
Overview
Description
3,4-Dihydroisoquinolin-7-amine is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a dihydroisoquinoline core with an amine group at the 7th position, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroisoquinolin-7-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 7-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reductive amination of 3,4-dihydroisoquinoline with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of precursor compounds . The choice of solvent, temperature, and pressure conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride, and metal catalysts such as palladium or platinum.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: 7-Nitroisoquinoline, isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
3,4-Dihydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinolines.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroisoquinolin-7-amine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. Others may function as receptor agonists or antagonists, modulating signal transduction pathways. The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another dihydroisoquinoline derivative with a carbonyl group at the 1st position.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions.
Tetrahydroisoquinoline: A fully reduced form of isoquinoline with a saturated ring system.
Uniqueness
3,4-Dihydroisoquinolin-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide variety of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
3,4-dihydroisoquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDBZRYXNCPKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465341 | |
Record name | 3,4-dihydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62541-60-0 | |
Record name | 3,4-dihydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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